1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
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Description
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Ligands for Histamine H3 Receptors
The synthesis of various (3-phenoxypropyl)piperidine derivatives, including those with sulfonyl and pyrazolyl groups, has led to the creation of highly potent fluorescent ligands for histamine H3 receptors. These compounds, owing to their excellent histamine H3 receptor affinities, serve as valuable tools for understanding receptor binding sites and could potentially be applied in the study of neurological diseases where the histamine H3 receptor plays a critical role (Amon et al., 2007).
Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamide derivatives based on pyrazole structures have been synthesized and evaluated for their antimicrobial activities. Such compounds demonstrate the versatility of sulfonamide functionalities in contributing to the antibacterial and antifungal properties, which could be relevant in the design of new antimicrobials (El‐Emary et al., 2002).
Anticancer Agents Involving Piperidine Structures
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has revealed their potential as anticancer agents. These studies focus on the synthesis and evaluation of compounds that may provide new avenues for cancer treatment, highlighting the role of piperidine and sulfonyl groups in medicinal chemistry (Rehman et al., 2018).
Advanced Synthesis Techniques
The exploration of advanced synthesis techniques for creating complex heterocyclic structures incorporating sulfonyl and piperidine functionalities showcases the chemical versatility and potential for creating novel compounds with specific biological activities. These methodologies are crucial for the rapid development of new therapeutic agents and materials (Katritzky et al., 2007).
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-12-14(11-18-19)16-4-2-3-8-20(16)24(21,22)15-5-6-17-13(10-15)7-9-23-17/h5-6,10-12,16H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFKXYDNPTUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.